molecular formula C11H10ClF3O B068463 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane CAS No. 166312-46-5

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Cat. No.: B068463
CAS No.: 166312-46-5
M. Wt: 250.64 g/mol
InChI Key: FOPWQPQBYIJZJY-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is an organic compound with the molecular formula C11H10ClF3O and a molecular weight of 250.645 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a ketone functional group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane typically involves the reaction of 3-trifluoromethylbenzaldehyde with chloroacetone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound focuses on its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and chloro groups, play a crucial role in its binding affinity and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .

Comparison with Similar Compounds

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane can be compared with other similar compounds, such as:

    4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane: This compound has a similar structure but with the trifluoromethyl group positioned at the para position instead of the meta position.

    4-Chloro-1-oxo-1-(3-difluoromethylphenyl)butane: This compound has a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane: This compound has an extended carbon chain, which may affect its physical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPWQPQBYIJZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594133
Record name 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166312-46-5
Record name 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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